Benzyl [6-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide
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Overview
Description
Benzyl [6-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide is a heterocyclic compound that combines several pharmacologically active moieties. This compound is part of the triazolothiadiazine family, known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl [6-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine . The reaction conditions often require refluxing in an appropriate solvent, such as ethanol or acetonitrile, to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzyl [6-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or isoxazolyl moieties using reagents like sodium azide or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium azide in DMF or alkyl halides in acetone.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .
Scientific Research Applications
Benzyl [6-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide has a wide range of scientific research applications:
Chemistry: Used as a synthetic intermediate in the preparation of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of Benzyl [6-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide involves its interaction with various molecular targets. The compound can inhibit enzymes such as carbonic anhydrase and cholinesterase, leading to its antimicrobial and anticancer effects . Additionally, it can interact with DNA and RNA, disrupting the replication and transcription processes in microorganisms and cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure and exhibit comparable biological activities.
Uniqueness
This compound is unique due to its combination of multiple pharmacologically active moieties, which enhances its biological activity and potential therapeutic applications . Its ability to interact with various molecular targets and pathways sets it apart from other similar compounds .
Properties
Molecular Formula |
C15H13N5OS2 |
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Molecular Weight |
343.4 g/mol |
IUPAC Name |
3-[3-(benzylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-5-methyl-1,2-oxazole |
InChI |
InChI=1S/C15H13N5OS2/c1-10-7-12(19-21-10)14-18-20-13(16-17-15(20)23-14)9-22-8-11-5-3-2-4-6-11/h2-7H,8-9H2,1H3 |
InChI Key |
CUNHCLYSBWRXGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)C2=NN3C(=NN=C3S2)CSCC4=CC=CC=C4 |
Origin of Product |
United States |
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